1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
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Overview
Description
1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a compound that features a unique structure combining a phenyl group, a pyrazole ring, and a cyclohexyl urea moiety
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various targets, including aurora-a kinase , and human estrogen alpha receptor . The role of these targets varies from cell cycle regulation (Aurora-A kinase) to hormone regulation (human estrogen alpha receptor).
Mode of Action
Pyrazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition of enzyme activity or binding to receptor sites . This interaction can lead to changes in cellular processes, such as cell division or hormone signaling.
Biochemical Pathways
Pyrazole derivatives have been reported to affect various pathways, including those involved in cell division and hormone signaling .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including anticancer , antibacterial , and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Attachment of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the cyclohexyl urea moiety: This involves the reaction of cyclohexyl isocyanate with an amine derivative of the pyrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 4-(3-Phenyl-4,5-dihydro-pyrazol-1-yl)-benzoic acid
Uniqueness
1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is unique due to its combination of a phenyl group, a pyrazole ring, and a cyclohexyl urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenyl-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(18-13-5-2-1-3-6-13)19-14-7-9-15(10-8-14)20-12-4-11-17-20/h1-6,11-12,14-15H,7-10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSXAIDFAQOVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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